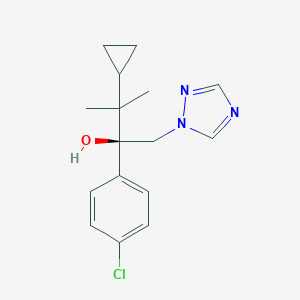
1H-1,2,4-Triazole-1-ethanol,a-(4-chlorophenyl)-a-(1-cyclopropyl-1-methylethyl)-,(aR)-
Beschreibung
- SDZ-89-485 ist ein niedermolekulares Medikament, das von Novartis Pharma AG entwickelt wurde. Es dient sowohl als CYP51A1-Inhibitor als auch als Zellwanddisruptor.
- Das höchste globale Entwicklungsstadium ist derzeit als „abgeschlossen“ aufgeführt, und es ist zur Behandlung von Pilzinfektionen vorgesehen .
Eigenschaften
CAS-Nummer |
118550-34-8 |
|---|---|
Molekularformel |
C16H20ClN3O |
Molekulargewicht |
305.8 g/mol |
IUPAC-Name |
(2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C16H20ClN3O/c1-15(2,12-3-4-12)16(21,9-20-11-18-10-19-20)13-5-7-14(17)8-6-13/h5-8,10-12,21H,3-4,9H2,1-2H3/t16-/m0/s1 |
InChI-Schlüssel |
LHDGDQZODHEIPT-INIZCTEOSA-N |
SMILES |
CC(C)(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O |
Isomerische SMILES |
CC(C)(C1CC1)[C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O |
Kanonische SMILES |
CC(C)(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O |
Synonyme |
San 89-485 Sandoz 89-485 SDZ 89-485 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
- Leider sind spezifische Syntheserouten und Reaktionsbedingungen für SDZ-89-485 nicht öffentlich zugänglich. Industrielle Produktionsmethoden beinhalten wahrscheinlich komplexe organische Synthesen.
- Forscher und Pharmaunternehmen optimieren diese Prozesse in der Regel, um hohe Ausbeuten und Reinheiten zu erzielen.
Analyse Chemischer Reaktionen
- SDZ-89-485 unterliegt wahrscheinlich verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Präzise Details bleiben jedoch proprietär.
- Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, hängen von den spezifischen Synthesschritten ab.
- Hauptprodukte, die während dieser Reaktionen gebildet werden, wären Zwischenprodukte oder Derivate von SDZ-89-485.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
- SDZ-89-485 inhibits CYP51A1, a cytochrome P450 enzyme involved in ergosterol biosynthesis in fungi.
- By disrupting ergosterol production, it weakens fungal cell membranes, leading to cell death.
- The molecular targets and pathways affected by SDZ-89-485 are intricately linked to fungal growth and survival.
Vergleich Mit ähnlichen Verbindungen
- Leider werden in den verfügbaren Daten keine spezifischen ähnlichen Verbindungen erwähnt. Die Einzigartigkeit von SDZ-89-485 liegt in seiner Doppelfunktion als CYP51A1-Inhibitor und Zellwanddisruptor.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


